molecular formula C8H20N2 B2614833 (2-Amino-2-methylpropyl)(methyl)propylamine CAS No. 1250212-75-9

(2-Amino-2-methylpropyl)(methyl)propylamine

Cat. No.: B2614833
CAS No.: 1250212-75-9
M. Wt: 144.262
InChI Key: YLYHTRLVFIIUBI-UHFFFAOYSA-N
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Description

(2-Amino-2-methylpropyl)(methyl)propylamine is an organic compound with the molecular formula C8H20N2 It is a derivative of propylamine and is characterized by the presence of two amino groups and a methyl group attached to the propyl chain

Scientific Research Applications

(2-Amino-2-methylpropyl)(methyl)propylamine has several scientific research applications:

Mechanism of Action

The mechanism of action for amines depends on their specific chemical structure and the context in which they are used. For example, in biological systems, some amines act as neurotransmitters .

Safety and Hazards

“2-methylpropan-2-amine” is considered hazardous. It’s highly flammable and may be corrosive to metals. It’s harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It’s recommended to handle this compound with appropriate safety measures .

Future Directions

The future directions for the use and study of amines like “2-methylpropan-2-amine” are vast. They are used in a wide range of applications from the synthesis of pharmaceuticals to the production of polymers. Continued research into their properties and potential uses is expected .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-2-methylpropyl)(methyl)propylamine can be achieved through several methods. One common approach involves the nucleophilic substitution of haloalkanes with amines. For example, the reaction of 2-chloropropane with methylamine under basic conditions can yield this compound . Another method involves the reductive amination of ketones or aldehydes with amines in the presence of reducing agents such as sodium cyanoborohydride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes. One such method includes the combination reaction of isobutene, chlorine, and methyl cyanide, followed by hydrolysis to obtain the desired amine . This process is advantageous due to its cost-effectiveness, high product purity, and suitability for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-2-methylpropyl)(methyl)propylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted amines, imines, and oxides, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual amino groups and methyl substitution, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in synthesis and research .

Properties

IUPAC Name

1-N,2-dimethyl-1-N-propylpropane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N2/c1-5-6-10(4)7-8(2,3)9/h5-7,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLYHTRLVFIIUBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C)CC(C)(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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